molecular formula C15H12AlF9O6 B12324006 aluminum;1,1,1-trifluoropentane-2,4-dione

aluminum;1,1,1-trifluoropentane-2,4-dione

Cat. No.: B12324006
M. Wt: 486.22 g/mol
InChI Key: ZTSLJQGTWXDEPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aluminum;1,1,1-trifluoropentane-2,4-dione, also known as aluminum trifluoroacetylacetonate, is a coordination compound where aluminum is complexed with 1,1,1-trifluoropentane-2,4-dione. This compound is notable for its use in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-trifluoropentane-2,4-dione typically involves the Claisen condensation reaction between ethyl trifluoroacetate and acetone. The reaction is catalyzed by sodium ethoxide in ethanol, and the product is isolated by distillation .

Industrial Production Methods

In industrial settings, the synthesis of 1,1,1-trifluoropentane-2,4-dione follows similar principles but is scaled up to accommodate larger production volumes. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoropentane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield trifluoroacetic acid, while reduction can produce trifluoroalcohols .

Scientific Research Applications

1,1,1-Trifluoropentane-2,4-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1,1-trifluoropentane-2,4-dione involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets, including enzymes and receptors, to modulate their activity. The exact pathways involved depend on the specific application and the nature of the metal complex formed .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,1-Trifluoropentane-2,4-dione is unique due to the presence of both the trifluoromethyl group and the diketone structure. This combination imparts unique electronic and steric properties, making it a valuable compound in various chemical reactions and applications .

Properties

Molecular Formula

C15H12AlF9O6

Molecular Weight

486.22 g/mol

IUPAC Name

aluminum;1,1,1-trifluoropentane-2,4-dione

InChI

InChI=1S/3C5H4F3O2.Al/c3*1-3(9)2-4(10)5(6,7)8;/h3*2H,1H3;/q3*-1;+3

InChI Key

ZTSLJQGTWXDEPZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)[CH-]C(=O)C(F)(F)F.CC(=O)[CH-]C(=O)C(F)(F)F.CC(=O)[CH-]C(=O)C(F)(F)F.[Al+3]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.